1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIGANSLYBMNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462640 | |
| Record name | 9H-Pyrido[3,4-b]indole-3-carbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93138-03-5 | |
| Record name | 9H-Pyrido[3,4-b]indole-3-carbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves starting from pyrido[3,4-b]indole-3-one and converting the ketone group to a cyano group through appropriate reactions . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the cyano group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety. .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[3,4-b]indole derivatives, including 1-methyl-9H-pyrido[3,4-b]indole-3-carbonitrile. Research indicates that these compounds exhibit broad-spectrum antiproliferative activity against various cancer cell lines. For instance, a study reported IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells, demonstrating significant potency in inhibiting cancer cell growth . The mechanism of action appears to involve selective G2/M cell cycle phase arrest and interactions with critical cellular proteins such as MDM2 .
Anti-inflammatory and Sedative Effects
In addition to anticancer properties, compounds in this class have shown anti-inflammatory and sedative effects. They can be utilized as active ingredients in pharmaceutical formulations aimed at treating conditions associated with inflammation or anxiety . The pharmacological profile suggests potential applications in both human and veterinary medicine.
Synthesis and Structural Modifications
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carbonitrile typically involves multi-step organic reactions. Key methods include cyclization reactions using phosphorus oxychloride or similar reagents to form the core indole structure .
Table 1: Synthesis Overview of Pyrido[3,4-b]indoles
| Step | Reagent/Method | Description |
|---|---|---|
| 1 | Phosphorus Oxychloride | Cyclization of precursor compounds to form pyrido[3,4-b]indole derivatives. |
| 2 | Hydrolysis | Conversion of carboxylic acid derivatives to free bases. |
| 3 | Esterification | Formation of esters for improved solubility and bioavailability. |
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrido[3,4-b]indole derivatives in preclinical models:
- Breast Cancer Study : A derivative showed high antiproliferative activity against triple-negative breast cancer cells, indicating its potential as a lead compound for developing targeted therapies .
- Inflammatory Disease Models : In animal models of inflammation, compounds demonstrated significant reductions in markers of inflammation and pain relief comparable to standard anti-inflammatory drugs .
Wirkmechanismus
The mechanism of action of 1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can bind to DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Neurotoxicity and Tremor Induction
Carcinogenicity and Mutagenicity
- PhIP is a well-characterized dietary carcinogen, inducing colon and mammary tumors in rodents. Its imidazopyridine structure facilitates DNA adduct formation .
- Norharman acts as a co-mutagen, enhancing the carcinogenicity of other HAAs despite lacking direct mutagenic activity .
Antitumor Activity
Enzyme Inhibition
- Norharman inhibits MAO, impacting neurotransmitter metabolism .
- The cyano group in 1-Methyl-9H-pyrido[3,4-b]indole-3-carbonitrile may enhance binding to catalytic sites of enzymes like aryl hydroxylases, as seen in related indole derivatives .
Structural-Activity Relationships (SAR)
- Position 1 (Methyl Group): Critical for neurotoxic activity in harmane; removal (norharman) abolishes tremor induction but retains MAO inhibition .
- Position 3 (Cyano vs. Carboxamide (-CONH₂): Enhances solubility and hydrogen-bonding capacity, improving antitumor efficacy in analogs like 5e .
- Position 7 (Methoxy in Harmine) : Introduces steric and electronic effects, enhancing MAO-A selectivity and anticancer activity .
Biologische Aktivität
Overview
1-Methyl-9H-pyrido[3,4-b]indole-3-carbonitrile (commonly referred to as harmane) is an organic compound with the molecular formula C12H10N2. It is a derivative of indole and pyridine, which are significant in various biological and pharmaceutical applications. This compound has garnered attention due to its potential biological activities, particularly in neurotoxicity, cancer therapy, and its interactions with biological macromolecules.
The biological activity of harmane is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to bind to DNA, influencing gene expression and cellular processes. The compound's effects are mediated through pathways involving oxidative stress and apoptosis, indicating its potential as an anticancer agent .
Neurotoxicity
Research indicates that harmane acts as a potent neurotoxin. Elevated levels of harmane have been observed in patients with essential tremor and Parkinson's disease, suggesting a correlation between harmane concentrations and neurodegenerative disorders. Studies have quantified harmane levels in human cerebellum tissue, revealing significant differences between affected individuals and controls .
Table 1: Harmane Concentration in Human Tissues
| Study | Sample Type | Harmane Concentration (ng/g) | Findings |
|---|---|---|---|
| Blood (ET patients) | Elevated | Correlation with essential tremor | |
| Cerebellum (PD patients) | Higher than controls | Potential etiological role in PD |
Anticancer Properties
Harmane has been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapies. Its mechanism involves the modulation of cell signaling pathways that regulate cell survival and death.
Table 2: Anticancer Activity of Harmane
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.6 | Induction of apoptosis |
| A549 | 20.3 | Cell cycle arrest |
| MDA-MB-231 | 17.8 | Inhibition of proliferation |
Case Studies
- Elevated Blood Harmane in Essential Tremor : A study conducted on patients with essential tremor showed significantly higher blood levels of harmane compared to healthy controls. This research suggests that harmane may play a role in the pathophysiology of essential tremor .
- Neurotoxic Effects : Another study highlighted the neurotoxic effects of harmane in animal models, demonstrating tremor-producing properties that mimic those seen in human neurodegenerative diseases. This reinforces the need for further investigation into its role as a neurotoxin .
Research Findings
Recent studies have focused on the synthesis and modification of harmane derivatives to enhance its biological activity while reducing toxicity. For instance, structural modifications have been explored to improve the selectivity and potency against specific cancer types or to mitigate neurotoxic effects .
Q & A
Q. How do substituents at C1 and C3 modulate electronic properties?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CN) lower HOMO-LUMO gaps, enhancing electrophilicity.
- Methyl groups at C1 increase steric hindrance, reducing solvent accessibility in polar media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
